molecular formula C11H14ClNO2 B3155372 (S)-Ethyl indoline-2-carboxylate hydrochloride CAS No. 79854-42-5

(S)-Ethyl indoline-2-carboxylate hydrochloride

Cat. No.: B3155372
CAS No.: 79854-42-5
M. Wt: 227.69 g/mol
InChI Key: VTNFLVJEOPKVIC-PPHPATTJSA-N
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Description

(S)-Ethyl indoline-2-carboxylate hydrochloride is a chemical compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound is characterized by the presence of an ethyl ester group at the 2-position of the indoline ring and a hydrochloride salt form, which enhances its solubility in water.

Scientific Research Applications

(S)-Ethyl indoline-2-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl indoline-2-carboxylate hydrochloride typically involves the esterification of (S)-indoline-2-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting ethyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl indoline-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indoline-2-carboxylate derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the indoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, which can have different functional groups attached to the indoline ring or the ester group.

Mechanism of Action

The mechanism of action of (S)-Ethyl indoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl indoline-2-carboxylate hydrochloride
  • (S)-Indoline-2-carboxylic acid
  • Indole-2-carboxylic acid

Uniqueness

(S)-Ethyl indoline-2-carboxylate hydrochloride is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. The hydrochloride salt form also enhances its solubility in aqueous environments, making it more suitable for certain applications.

Properties

IUPAC Name

ethyl (2S)-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10;/h3-6,10,12H,2,7H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNFLVJEOPKVIC-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC2=CC=CC=C2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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